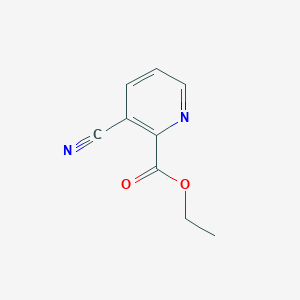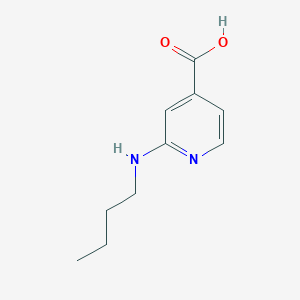
2-(丁胺基)异烟酸
描述
2-(Butylamino)isonicotinic acid is an organic compound with the molecular formula C10H14O2N2 It is a derivative of isonicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a butylamino group
科学研究应用
2-(Butylamino)isonicotinic acid has a wide range of applications in scientific research:
作用机制
Target of Action
It is known that isonicotinic acid derivatives, such as isoniazid, primarily target the mycolic acid synthesis pathway in mycobacterium tuberculosis
Mode of Action
It is suggested that isonicotinic acid derivatives may act as prodrugs, being cleaved into isonicotinic acid, which is the bioactive form . The exact interaction of 2-(Butylamino)isonicotinic acid with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Isonicotinic acid derivatives are known to interfere with the synthesis of mycolic acids, crucial components of the cell wall of mycobacterium tuberculosis
Pharmacokinetics
Isoniazid, a derivative of isonicotinic acid, is known to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in urine . The impact of these properties on the bioavailability of 2-(Butylamino)isonicotinic acid needs further investigation.
Result of Action
Isonicotinic acid derivatives are known to inhibit the synthesis of mycolic acids, leading to a weakened cell wall and eventual cell death in mycobacterium tuberculosis
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of similar compounds
生化分析
Biochemical Properties
2-(Butylamino)isonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with pyridine nucleotide transglycosidases, which are enzymes involved in the synthesis of pyridine nucleotide analogs. These interactions are crucial for the compound’s function as a substrate in both hydrolysis and transglycosidation reactions . Additionally, 2-(Butylamino)isonicotinic acid has been shown to interact with NAD glycohydrolases, which are enzymes that catalyze the hydrolysis of NAD .
Cellular Effects
2-(Butylamino)isonicotinic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the synthesis of mycolic acid in mycobacterial cells, leading to cell death . This inhibition is achieved through the formation of an adduct with NAD, which subsequently inhibits the enoyl ACP reductase enzyme . Furthermore, 2-(Butylamino)isonicotinic acid has been implicated in the modulation of oxidative stress and apoptosis in splenic cells .
Molecular Mechanism
The molecular mechanism of 2-(Butylamino)isonicotinic acid involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One of the primary mechanisms is the inhibition of enoyl ACP reductase through the formation of an adduct with NAD . This interaction disrupts the biosynthesis of mycolic acid, a vital component of the mycobacterial cell wall, resulting in cell death . Additionally, 2-(Butylamino)isonicotinic acid has been shown to interact with pyridine nucleotide transglycosidases, facilitating the synthesis of pyridine nucleotide analogs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Butylamino)isonicotinic acid have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-(Butylamino)isonicotinic acid remains stable under specific conditions, allowing for prolonged observation of its effects . Its degradation over time can lead to a decrease in its efficacy and potential alterations in cellular responses . Long-term studies have indicated that the compound can induce sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-(Butylamino)isonicotinic acid vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as the inhibition of mycolic acid synthesis and modulation of oxidative stress . At higher doses, it can lead to toxic or adverse effects, including liver dysfunction and alterations in enzyme activity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
2-(Butylamino)isonicotinic acid is involved in several metabolic pathways, including those related to the synthesis and degradation of pyridine nucleotide analogs. The compound interacts with enzymes such as pyridine nucleotide transglycosidases and NAD glycohydrolases, which play crucial roles in its metabolism . These interactions influence metabolic flux and metabolite levels, affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 2-(Butylamino)isonicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Additionally, its localization and accumulation within specific tissues are influenced by its binding to cellular proteins . These interactions are essential for the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2-(Butylamino)isonicotinic acid is a critical factor determining its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization within organelles such as the mitochondria and endoplasmic reticulum influences its interactions with biomolecules and its overall biochemical activity . Understanding the subcellular distribution of 2-(Butylamino)isonicotinic acid is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)isonicotinic acid typically involves the reaction of isonicotinic acid with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves heating isonicotinic acid with butylamine in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is then refluxed for several hours, followed by cooling and crystallization to obtain the pure product .
Industrial Production Methods
Industrial production of 2-(Butylamino)isonicotinic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 2-(Butylamino)isonicotinic acid suitable for various applications .
化学反应分析
Types of Reactions
2-(Butylamino)isonicotinic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
相似化合物的比较
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Nicotinic acid: Similar to isonicotinic acid but with the carboxyl group at the 3-position.
Picolinic acid: An isomer with the carboxyl group at the 2-position.
Uniqueness
2-(Butylamino)isonicotinic acid is unique due to the presence of the butylamino group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-(butylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-5-11-9-7-8(10(13)14)4-6-12-9/h4,6-7H,2-3,5H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUXMMXRSXRTAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542336 | |
| Record name | 2-(Butylamino)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77314-78-4 | |
| Record name | 2-(Butylamino)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



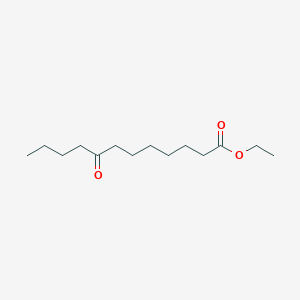
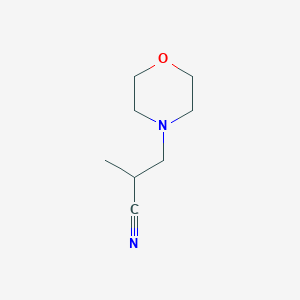


![4-[(Methylsulfonyl)amino]benzenesulfonyl chloride](/img/structure/B1317583.png)
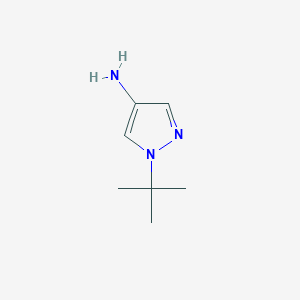
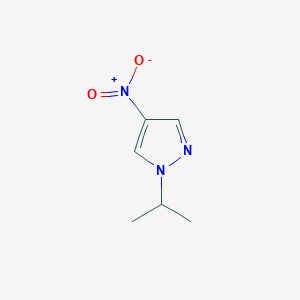

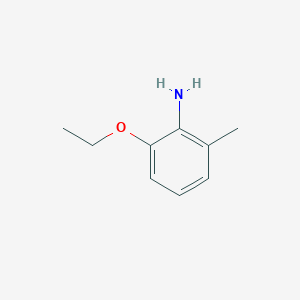

![4,6-Dichlorothieno[2,3-b]pyridine](/img/structure/B1317596.png)

